methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 193743-79-2
VCID: VC20898295
InChI: InChI=1S/C8H12O5S/c1-3-12-7-5-14(10)4-6(13-7)8(9)11-2/h4,7H,3,5H2,1-2H3/t7-,14+/m1/s1
SMILES: CCOC1CS(=O)C=C(O1)C(=O)OC
Molecular Formula: C8H12O5S
Molecular Weight: 220.25 g/mol

methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate

CAS No.: 193743-79-2

Cat. No.: VC20898295

Molecular Formula: C8H12O5S

Molecular Weight: 220.25 g/mol

* For research use only. Not for human or veterinary use.

methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate - 193743-79-2

Specification

CAS No. 193743-79-2
Molecular Formula C8H12O5S
Molecular Weight 220.25 g/mol
IUPAC Name methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate
Standard InChI InChI=1S/C8H12O5S/c1-3-12-7-5-14(10)4-6(13-7)8(9)11-2/h4,7H,3,5H2,1-2H3/t7-,14+/m1/s1
Standard InChI Key QBUYOWFLRFAVLX-UOWDBTKRSA-N
Isomeric SMILES CCO[C@H]1C[S@@](=O)C=C(O1)C(=O)OC
SMILES CCOC1CS(=O)C=C(O1)C(=O)OC
Canonical SMILES CCOC1CS(=O)C=C(O1)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator